molecular formula C22H24ClN7O B2447386 (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 2034279-22-4

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No. B2447386
CAS RN: 2034279-22-4
M. Wt: 437.93
InChI Key: BFQKQWPAYKSPEL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,4-triazole, a pyridazine, a piperazine, and a cyclopentyl group. Compounds containing these groups are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The compound’s structure includes a 1,2,4-triazole ring, a pyridazine ring, and a piperazine ring. These rings are likely to contribute to the compound’s chemical properties and biological activity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the 1,2,4-triazole, pyridazine, and piperazine rings. These groups can participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole, pyridazine, and piperazine rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

Anticancer Agents

Compounds containing the 1,2,4-triazole ring, such as the one , have been found to have promising anticancer properties . For instance, novel 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . Some of these compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 .

Antibacterial Agents

1,2,4-Triazole derivatives have also been found to have significant antibacterial activity . The global spread of drug resistance in bacteria necessitates the development of new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure are characterized by multidirectional biological activity, making them potential candidates for the development of novel antibacterial agents .

Chemotherapy

High nitrogen-containing heterocyclic systems, such as 1,2,4-triazoles, have been studied extensively due to their usefulness in various applications, including chemotherapy . These compounds can form hydrogen bonds with different targets, improving the pharmacokinetics, pharmacological, and toxicological properties of compounds .

Aromatase Inhibitors

Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . These compounds work by inhibiting the aromatase enzyme, which is responsible for the conversion of androgens to estrogens .

Propellants and Explosives

Due to their high nitrogen content, 1,2,4-triazole derivatives have also been studied for their potential use in propellants and explosives .

Pyrotechnics

In addition to their potential use in propellants and explosives, 1,2,4-triazole derivatives have also been studied for their potential use in pyrotechnics .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Compounds containing 1,2,4-triazole, pyridazine, and piperazine rings have been found to exhibit a wide range of biological activities .

Future Directions

Future research could involve studying the biological activity of this compound and optimizing its structure for improved activity and selectivity .

properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN7O/c23-18-5-3-17(4-6-18)22(9-1-2-10-22)21(31)29-13-11-28(12-14-29)19-7-8-20(27-26-19)30-16-24-15-25-30/h3-8,15-16H,1-2,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFQKQWPAYKSPEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

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